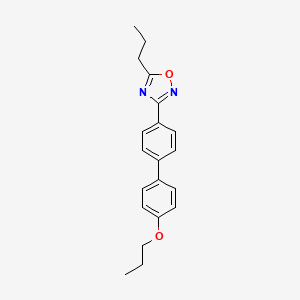
3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole, also known as PBD, is a fluorescent dye that is widely used in scientific research. The compound is known for its ability to bind to DNA and RNA, making it an essential tool for studying nucleic acids. PBD is also used as a probe for detecting protein-DNA interactions and for monitoring the activity of enzymes.
作用機序
3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole binds to DNA and RNA by intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This results in a change in the fluorescence properties of 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole, which can be used to detect the presence of nucleic acids. 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole also binds to proteins, including enzymes, by interacting with specific amino acid residues.
Biochemical and Physiological Effects:
3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce DNA damage and to inhibit DNA replication and transcription. 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has also been shown to inhibit the activity of some enzymes, including topoisomerases and helicases.
実験室実験の利点と制限
One of the main advantages of 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole is its high sensitivity and specificity for nucleic acids. The compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has some limitations, including its potential toxicity and the need for specialized equipment for fluorescence detection.
将来の方向性
There are a number of potential future directions for research involving 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole. One area of interest is the development of new 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole derivatives with improved sensitivity and selectivity for specific nucleic acid sequences. Another area of interest is the use of 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole as a diagnostic tool for detecting cancer cells and other disease markers. Finally, 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole may have applications in the development of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole involves the reaction of 4-bromoanisole with 4-biphenylboronic acid in the presence of a palladium catalyst to form 4'-propoxy-4-biphenylboronic acid. This intermediate is then reacted with propylhydrazine and triethylorthoformate to form 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole.
科学的研究の応用
3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has a wide range of applications in scientific research. The compound is commonly used as a fluorescent probe for detecting nucleic acids, including DNA and RNA. 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole is also used as a probe for detecting protein-DNA interactions and for monitoring the activity of enzymes. In addition, 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has been used as a diagnostic tool for detecting cancer cells and for studying the structure and function of proteins.
特性
IUPAC Name |
3-[4-(4-propoxyphenyl)phenyl]-5-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-5-19-21-20(22-24-19)17-8-6-15(7-9-17)16-10-12-18(13-11-16)23-14-4-2/h6-13H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPRMUBUZEPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5195971.png)
![2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}phenyl)acrylamide](/img/structure/B5195972.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5195976.png)
![3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5195977.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5195987.png)

![2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5196002.png)

![(2-chloro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B5196035.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5196039.png)
![(3-ethoxy-4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5196042.png)
![2,2'-(1,3-phenylene)bis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B5196056.png)
![N-(4-acetylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5196059.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5196065.png)